6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine-like ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The presence of bromine and methoxy groups in its structure suggests possible interactions with biological targets, enhancing its pharmacological profile.
The compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research indicates that derivatives of quinazoline can exhibit selective cytotoxicity against various cancer cell lines, making them valuable in drug development .
The synthesis of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one typically involves several key steps:
The molecular structure of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one can be represented as follows:
The structural integrity of this compound can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, the presence of characteristic signals in the NMR spectrum can indicate the positions of hydrogen atoms relative to the functional groups present .
6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one can undergo several chemical reactions:
These reactions are crucial for modifying the compound's activity and improving its efficacy against specific biological targets .
The mechanism of action for 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one primarily involves its interaction with specific protein targets within cancer cells. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways:
The physical properties of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one include:
Chemical properties include reactivity towards electrophiles due to the presence of nucleophilic sites on the quinazoline ring .
6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one has several potential applications in scientific research:
Fragment-based combinatorial screening represents a pivotal strategy in developing quinazolinone derivatives with polypharmacological profiles. This approach systematically assembles molecular fragments to create hybrid scaffolds capable of simultaneous interaction with multiple therapeutic targets. For 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one derivatives, research has demonstrated their utility as dual-target inhibitors against critical oncology targets, particularly poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). The fragment-based design capitalizes on the quinazolinone core's inherent hydrogen-bonding capability and planar structure, which facilitates interactions with the conserved catalytic domains of these structurally diverse proteins [3].
The combinatorial screening process involves tethering pharmacophoric fragments known to engage specific target binding sites. For PARP1 inhibition, fragments with hydrogen-bond-accepting motifs (e.g., carboxamide analogs) are incorporated to interact with the nicotinamide-binding site. Meanwhile, BRD4-binding fragments typically feature hydrophobic aromatic systems that occupy the acetyl-lysine recognition pocket. The 6-bromo-8-methoxy substitution pattern emerges as structurally optimal, where the bromine atom provides both steric bulk and electron-withdrawing properties, while the methoxy group offers electron-donating character and metabolic stability. This strategic fragment assembly yielded compound ADTL-BPI1901 (19d), which exhibited balanced nanomolar inhibitory potency against both PARP1 (IC₅₀ = 8.3 nM) and BRD4 (IC₅₀ = 25.7 nM) in biochemical assays. The compound demonstrated significant in vivo antitumor efficacy in triple-negative breast cancer models, validating the fragment-based combinatorial approach [3].
Structural optimization of quinazolinone derivatives follows a multi-stage process to enhance target affinity, selectivity, and drug-like properties. Initial optimization focuses on the quinazolinone core through catalytic synthesis methods, followed by systematic modification at the 2, 3, and 6 positions to establish structure-activity relationships.
Table 1: Structural Optimization Strategies for Quinazolinone Derivatives
Optimization Stage | Chemical Focus | Synthetic Methodology | Impact on Bioactivity |
---|---|---|---|
Core Synthesis | Quinazolinone ring formation | Copper-catalyzed tandem reactions | Enables high-yield scaffold assembly (up to 91%) [7] |
Position 2 Modification | Thiol group incorporation | Alkylation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Aliphatic chains (e.g., butyl) enhance cytotoxicity (IC₅₀ = 15.85 μM vs MCF-7) [4] |
Position 3 Modification | Aryl/alkyl substitution | Acid-catalyzed condensation with aldehydes | Influences NMDA receptor subunit selectivity [7] |
Halogen Optimization | Bromine position | Regioselective bromination | 6-Bromo substitution maximizes EGFR affinity [4] [7] |
Copper catalysis provides efficient routes to quinazolinone cores under environmentally benign conditions. Deng and colleagues developed an aerobic copper-catalyzed tandem reaction between 2-aminobenzamides and tertiary amines, achieving yields up to 91% under mild conditions [7]. Subsequent modifications at position 2 significantly impact biological activity, where thiol group incorporation followed by alkylation with varied halides modulates anticancer potency. Notably, derivatives featuring aliphatic linkers (e.g., compound 8a with a butyl chain) demonstrated superior cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 15.85 ± 3.32 μM) compared to aromatic analogs, attributed to enhanced hydrophobic interactions within the EGFR kinase domain [4]. Position 3 modifications through acid-catalyzed condensations with substituted aldehydes enable tuning of receptor selectivity, particularly for NMDA receptor subtypes. Microwave-assisted synthesis further enhances reaction efficiency, reducing optimization cycle times while improving regioselectivity [7].
Regioselective functionalization at the 6- and 8-positions of the quinazolinone scaffold requires precise control of electronic and steric factors during synthesis. Bromination strategies leverage the inherent electron density distribution of the dihydroquinazolinone system, where position 6 exhibits higher nucleophilic character compared to position 8.
Table 2: Regioselective Functionalization Approaches
Reaction Type | Reagents/Conditions | Regioselectivity | Key Intermediate | Yield |
---|---|---|---|---|
Bromination | N-Bromosuccinimide (NBS)/Acetonitrile | C6 > C8 | 6-Bromo-3,4-dihydroquinazolin-4-one | 65-85% [4] [7] |
Methoxylation | Cu(I)-catalyzed O-arylation | C8-specific | 8-Hydroxy-6-bromo-3,4-dihydroquinazolin-4-one | 70-78% [7] |
Sequential Bromo-Methoxy | NBS followed by SNAr methoxylation | 6-Br, 8-OMe | 6-Bromo-8-methoxy-3,4-dihydroquinazolin-4-one | 60-68% [7] |
N-Bromosuccinimide (NBS) serves as the preferred electrophilic bromination agent due to its controllable reactivity in aprotic solvents like acetonitrile. This regioselectivity arises from the electron-donating effect of the adjacent nitrogen at position 1, which activates the para-position (C6) for electrophilic substitution. Computational studies confirm that the C6 position exhibits a Fukui function (f⁻) value of 0.067 versus 0.042 at C8, explaining the observed bromination preference [7]. Subsequent methoxylation at C8 employs copper(I)-catalyzed reactions using methoxide sources, capitalizing on the ortho-directing ability of the C6 bromine atom. This halogen acts as an ortho-director by reducing electron density at C8, facilitating nucleophilic aromatic substitution. The sequential bromination-methoxylation approach enables high regiocontrol critical for generating the 6-bromo-8-methoxy substitution pattern, with overall yields reaching 60-68% after optimization [7]. Alternative routes utilize pre-functionalized anthranilic acids, where 5-bromo-3-methoxyanthranilic acid provides direct access to the target substitution pattern without requiring late-stage C-H activation [7] [10].
The synthesis of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one relies on strategically designed intermediates that enable regiochemical control and functional group compatibility. Two principal synthetic pathways dominate, differentiated by the stage at which bromine and methoxy groups are introduced.
Anthranilic acid derivatives serve as primary building blocks, with 5-bromo-3-methoxyanthranilic acid representing the most direct precursor. This commercially available compound undergoes cyclization with formamide or triethyl orthoformate to yield the quinazolinone core with pre-installed substituents. When inaccessible, this intermediate is synthesized via:
Alternative routes employ halogenated benzoxazin-4-ones as key intermediates. 6-Bromo-8-methoxy-3,1-benzoxazin-4-one is synthesized from the corresponding anthranilic acid derivative under reflux in acetic anhydride, followed by ring-opening with ammonia or amines. This approach facilitates N3-alkylation before ring closure, allowing diversification at position 3. Computational analyses of intermediates reveal that bromine substitution significantly increases molecular polarizability (from 54.24 to 55.07 ų) compared to non-brominated analogs, enhancing protein-ligand dispersion interactions. The methoxy group contributes to rotational barrier reduction (ΔG‡ = 8.7 kcal/mol), increasing conformational flexibility for target binding [9] [10].
Late-stage intermediates include 6-bromo-8-hydroxyquinazolin-4(3H)-one, which undergoes O-methylation under Mitsunobu conditions or with methyl iodide/potassium carbonate. This intermediate also enables alternative etherification, allowing synthesis of 8-alkoxy derivatives for structure-activity relationship studies. Suzuki coupling-capable intermediates like 6-bromo-8-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one provide handles for further derivatization at C2 or C3 positions while preserving the 6-bromo-8-methoxy pharmacophore [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1